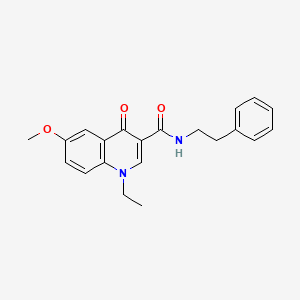

1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-23-14-18(20(24)17-13-16(26-2)9-10-19(17)23)21(25)22-12-11-15-7-5-4-6-8-15/h4-10,13-14H,3,11-12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUYURWJDQNRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the ethyl group: Alkylation of the quinoline core with ethyl halides under basic conditions.

Methoxylation: Introduction of the methoxy group via methylation using reagents like dimethyl sulfate or methyl iodide.

Formation of the carboxamide group: This can be done through the reaction of the carboxylic acid derivative with an amine (2-phenylethylamine) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other 1,4-dihydroquinoline-3-carboxamide derivatives. Below is a detailed comparison based on substituents, molecular properties, and reported applications:

Table 1: Structural and Functional Comparison of Selected 1,4-Dihydroquinoline-3-Carboxamide Derivatives

Key Observations :

6-Methoxy substitution (target compound) vs. 6-acetyl (4a) may influence metabolic stability, as acetyl groups are more prone to enzymatic hydrolysis .

Biological Activity: Derivatives like 4a exhibit moderate cytotoxicity (IC₅₀: 10–50 μM) against cancer cell lines, while agarwood-derived 2-(2-phenylethyl)chromones show antioxidant activity (EC₅₀: ~20 μM) .

Synthetic vs. Natural Analogues: Synthetic derivatives prioritize substituent diversity for receptor selectivity (e.g., morpholinomethyl in ), whereas natural 2-(2-phenylethyl)chromones focus on methoxy/hydroxy substitutions for fragrance and bioactivity .

Research Findings and Limitations

Biological Activity

1-Ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide, a compound belonging to the class of quinoline derivatives, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

The compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 5395-36-8 |

| Molecular Formula | C16H18N2O3 |

| Molecular Weight (g/mol) | 286.33 |

| InChI Key | URMNHHAUVFEMIG-UHFFFAOYSA-N |

| IUPAC Name | 1-Ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide |

Synthesis

The synthesis of 1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step reactions including the Biginelli reaction and subsequent modifications to achieve the desired quinoline structure. The yield and purity of the synthesized compound are critical for ensuring reliable biological activity assessments.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-inflammatory Activity

In vitro studies have shown that 1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide effectively inhibits pro-inflammatory cytokines. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This was demonstrated through assays measuring nitric oxide production in macrophages treated with lipopolysaccharide (LPS) .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, it exhibited significant activity against breast and colon cancer cells with IC50 values in the micromolar range. Mechanistic studies suggest that it induces apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against neurodegenerative diseases. It demonstrated an ability to cross the blood-brain barrier (BBB) and protect neuronal cells from oxidative stress-induced damage. In animal models, administration resulted in improved cognitive function in scopolamine-induced memory impairment models .

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

- Inflammation Model : In a study involving LPS-induced inflammation in mice, treatment with the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups .

- Cancer Cell Lines : In vitro assays on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines showed that treatment with varying concentrations of the compound led to dose-dependent reductions in cell viability .

- Neuroprotection : A study on scopolamine-induced cognitive deficits in rats demonstrated that administration of the compound improved memory retention scores significantly compared to untreated controls .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide and its analogs?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and carboxamide coupling. For example, peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used under optimized conditions (room temperature, triethylamine as a base) to form the carboxamide moiety . Structural analogs often require substituted benzaldehydes or amines to introduce diversity at the quinoline core or phenylethyl side chain . Yield optimization may involve adjusting stoichiometry, reaction time, or purification techniques (e.g., column chromatography).

Q. What spectroscopic and crystallographic methods validate the structural integrity of this compound?

- NMR spectroscopy : Confirms substituent positions (e.g., methoxy at C6, ethyl at N1) through characteristic shifts (e.g., δ ~8.5 ppm for H2 in quinoline) .

- X-ray crystallography : Programs like SHELXL refine crystal structures by analyzing intensity data and resolving hydrogen bonding patterns (e.g., interactions between the carbonyl group and receptor residues) . WinGX facilitates data processing and validation .

Q. Which pharmacological targets are associated with 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives?

These derivatives show selective agonism for cannabinoid CB2 receptors, as demonstrated by competitive binding assays (e.g., displacement of [³H]CP-55,940) and functional studies like [(35)S]-GTPγS binding to measure receptor activation . Molecular modeling predicts interactions between the carboxamide group and CB2 receptor residues (e.g., hydrogen bonding with Ser 285) .

Advanced Research Questions

Q. How can researchers address low yields in carboxamide coupling reactions during synthesis?

Low yields (~20% in some cases) may arise from steric hindrance at the quinoline C3 position or incomplete activation of the carboxyl group. Strategies include:

- Alternative coupling reagents : Replace HBTU with PyBOP or DCC/HOBt for better efficiency.

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.

- Protecting group strategies : Temporarily block reactive sites (e.g., methoxy or ethyl groups) to prevent side reactions .

Q. What computational approaches predict the binding affinity of this compound to CB2 receptors?

- Docking simulations : Software like AutoDock Vina models ligand-receptor interactions, focusing on the carboxamide’s orientation relative to key residues (e.g., Phe 117, Trp 258).

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories in GROMACS) .

- Free energy calculations : Use MM-PBSA/GBSA to estimate binding energies and validate against experimental IC₅₀ values .

Q. How do crystallographic data discrepancies (e.g., twinning or poor resolution) affect structural analysis?

- Data preprocessing : SHELXD identifies and excludes twinned data regions.

- Refinement constraints : SHELXL applies restraints for bond lengths/angles in low-resolution datasets.

- Validation tools : CheckR and ADIT validate geometry and electron density fit .

Methodological Challenges and Solutions

Q. What strategies optimize regioselectivity in quinoline functionalization?

- Directing groups : Introduce temporary substituents (e.g., iodine at C6) to steer electrophilic attacks to specific positions .

- Metal catalysis : Use Pd or Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

Q. How can researchers resolve conflicting bioactivity data between in vitro and in vivo studies?

- Metabolic stability assays : Test compound degradation in liver microsomes to identify unstable moieties (e.g., ester hydrolysis).

- Pharmacokinetic profiling : Measure bioavailability and tissue distribution using LC-MS/MS.

- Structural analogs : Modify the phenylethyl side chain to enhance metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.